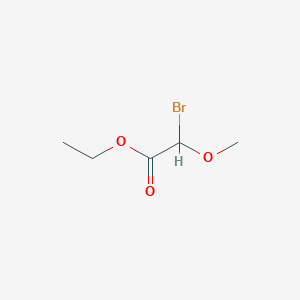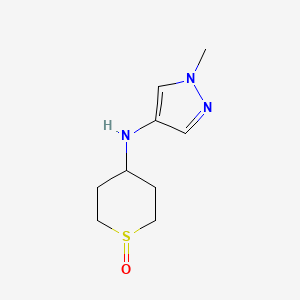
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide is a heterocyclic compound that features a pyrazole ring and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of a suitable diene with sulfur or sulfur-containing reagents.
Coupling of the Pyrazole and Thiopyran Rings: The final step involves coupling the pyrazole and thiopyran rings through an amination reaction, typically using a suitable amine and an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites . The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A structurally similar compound with a pyrazole ring but lacking the thiopyran moiety.
1-Methylpyrazole-4-boronic acid pinacol ester: Another related compound used in cross-coupling reactions.
Uniqueness
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide is unique due to the presence of both the pyrazole and thiopyran rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
1-methyl-N-(1-oxothian-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3OS/c1-12-7-9(6-10-12)11-8-2-4-14(13)5-3-8/h6-8,11H,2-5H2,1H3 |
InChI Key |
OLBUWPPWMZDJIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2CCS(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










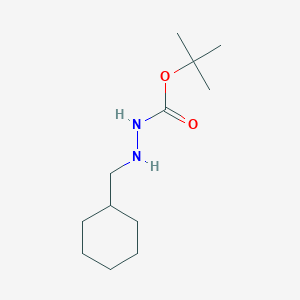
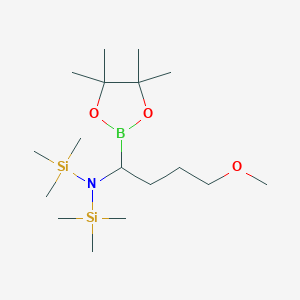
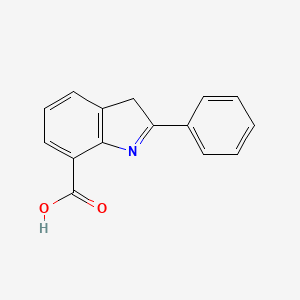
![5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)
